Acyclovir sodium

描述

Acyclovir sodium is a synthetic nucleoside analogue with antiviral properties. It is primarily used to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and other herpes viruses. This compound is available in various forms, including oral tablets, topical creams, and intravenous injections .

准备方法

Synthetic Routes and Reaction Conditions

Acyclovir sodium is synthesized through a multi-step process. The initial step involves the reaction of guanine with 2-(chloromethyl)oxirane to form 9-(2-hydroxyethoxymethyl)guanine. This intermediate is then reacted with sodium hydroxide to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving acyclovir in sodium hydroxide solution, followed by filtration and lyophilization to obtain a sterile lyophilized powder. This powder is then reconstituted with sterile water for injection .

化学反应分析

Types of Reactions

Acyclovir sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation by sodium hypochlorite, which is commonly used in wastewater treatment .

Common Reagents and Conditions

Oxidation: Sodium hypochlorite is used as an oxidative agent to degrade this compound.

Reduction: Common reducing agents include sodium borohydride.

Substitution: Reactions with halogenated compounds can lead to substitution products

Major Products Formed

The major products formed from these reactions include various degradation byproducts, which are analyzed to understand the environmental impact of this compound .

科学研究应用

Herpes Simplex Virus Infections

Acyclovir sodium is indicated for both initial and recurrent mucosal and cutaneous infections caused by HSV-1 and HSV-2. Clinical trials have demonstrated its efficacy in reducing the duration of viral excretion, new lesion formation, and promoting healing of lesions.

- Case Study : In a randomized controlled trial involving 62 patients with herpes simplex encephalitis, those treated with acyclovir showed a significantly lower mortality rate (25%) compared to those treated with vidarabine (59%) at 12 months .

Varicella-Zoster Virus Infections

Acyclovir is also effective in treating varicella-zoster virus infections, particularly in immunocompromised patients. Studies show that it can halt the progression of shingles and reduce cutaneous and visceral dissemination.

- Case Study : A multicenter trial found that acyclovir significantly reduced the incidence of new lesions and the duration of pain in patients with zoster infections compared to placebo .

| Indication | Dosage | Outcome |

|---|---|---|

| Shingles in Immunocompromised Patients | 500 mg/m² every 8 hours for 7 days | Significant reduction in disease progression |

Neonatal Herpes Simplex Virus Infection

Acyclovir is the treatment of choice for neonatal herpes infections, demonstrating improved survival rates compared to alternative therapies.

- Case Study : In a study involving 202 infants with neonatal herpes simplex infections, those treated with acyclovir had lower mortality rates at one year compared to those receiving vidarabine .

| Indication | Dosage | Outcome |

|---|---|---|

| Neonatal HSV Infection | 10 mg/kg every 8 hours for 10 days | Improved survival rates and reduced morbidity |

Adverse Effects and Precautions

While acyclovir is generally well-tolerated, it can cause side effects such as renal toxicity, neurological effects, and hypersensitivity reactions. Monitoring renal function during treatment is essential due to the risk of crystallization in renal tubules.

作用机制

Acyclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. After intracellular uptake, it is converted to acyclovir monophosphate by viral thymidine kinase. This monophosphate is further phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase, leading to chain termination and inhibition of viral replication .

相似化合物的比较

Similar Compounds

Valacyclovir: A prodrug of acyclovir with higher oral bioavailability.

Famciclovir: Another antiviral drug with a similar mechanism of action.

Ganciclovir: Used to treat cytomegalovirus infections

Uniqueness

Acyclovir sodium is unique due to its high selectivity for viral thymidine kinase and its relatively low cytotoxicity. This makes it a preferred choice for treating herpesvirus infections .

生物活性

Acyclovir sodium, a widely used antiviral medication, is primarily effective against infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical settings, and recent research findings.

Acyclovir is a deoxynucleoside analog that selectively inhibits viral DNA polymerase. The drug is initially phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is subsequently converted to acyclovir triphosphate. This active form has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to DNA chain termination during replication. The following table summarizes the conversion process and key interactions:

| Conversion Step | Enzyme Involved | Resulting Compound |

|---|---|---|

| Acyclovir → Acyclovir Monophosphate | Viral Thymidine Kinase | Acyclovir Monophosphate |

| Acyclovir Monophosphate → Diphosphate | Guanylate Kinase | Acyclovir Diphosphate |

| Acyclovir Diphosphate → Triphosphate | Nucleoside Diphosphate Kinase, etc. | Acyclovir Triphosphate |

Efficacy and Clinical Use

This compound is primarily indicated for the treatment of:

- Herpes Simplex Virus Infections : Effective in both initial and recurrent episodes.

- Varicella-Zoster Virus : Used in the treatment of chickenpox and shingles.

- Cytomegalovirus (CMV) : Some studies suggest potential efficacy against CMV infections.

Case Studies

- Herpes Simplex Encephalitis : A study involving patients with herpes simplex encephalitis demonstrated that intravenous acyclovir significantly reduced mortality rates when administered promptly.

- Shingles Treatment : Research indicated that early administration of this compound in shingles patients reduced the duration of pain and accelerated healing.

Recent Research Findings

Recent studies have explored the potential of acyclovir derivatives in treating other viral infections, including COVID-19. Molecular docking studies revealed that certain acyclovir derivatives exhibit promising binding affinities to proteins associated with SARS-CoV-2, suggesting potential off-label uses for the drug in future antiviral therapies .

Summary of Molecular Docking Studies

The following table summarizes key findings from recent molecular docking studies on acyclovir derivatives:

| Derivative ID | Target Protein | Binding Energy Score | Potential Application |

|---|---|---|---|

| 3 | RdRp | Lower than acyclovir | Potential COVID-19 treatment |

| 5 | DNA Gyrase | Lower than acyclovir | Antiviral research |

| 14 | Topoisomerase | Lower than acyclovir | Antiviral research |

Safety and Toxicology

While acyclovir is generally well-tolerated, it can cause side effects such as nephrotoxicity, particularly when administered intravenously. Monitoring renal function during treatment is essential. Recent reviews emphasize the importance of toxicological studies to ensure safe dosing levels and mitigate adverse effects .

属性

CAS 编号 |

69657-51-8 |

|---|---|

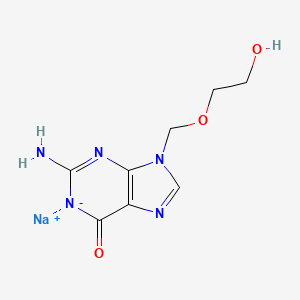

分子式 |

C8H10N5NaO3 |

分子量 |

247.19 g/mol |

IUPAC 名称 |

sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate |

InChI |

InChI=1S/C8H10N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3H,1-2,4H2,(H3,9,11,12,15);/q-1;+1 |

InChI 键 |

DZPBMANDXYVOIB-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+] |

手性 SMILES |

C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] |

规范 SMILES |

C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.[Na+] |

外观 |

Solid powder |

颜色/形态 |

Crystals from methanol Crystals from ethanol White, crystalline powde |

熔点 |

256.5-257 °C MP: Decomposes 256.5 - 257 °C |

Key on ui other cas no. |

69657-51-8 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

1.41mg/mL at 25°C White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/ In water, 1,620 mg/L at 25 °C Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol 0.2 mg/mL in alcohol 9.08e+00 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

9-((2-Hydroxyethoxy)methyl)guanine Aci Sanorania Aci-Sanorania Acic Aciclobeta Aciclostad Aciclovir Aciclovir Alonga Aciclovir Sanorania aciclovir von ct Aciclovir-Sanorania Acifur Acipen Solutab Acivir Activir Acyclo V Acyclo-V Acycloguanosine Acyclovir Acyclovir Sodium Alonga, Aciclovir Antiherpes Creme Avirax Cicloferon Clonorax Cusiviral Genvir Herpetad Herpofug Herpotern Herpoviric Isavir Laciken Mapox Maynar Milavir Opthavir Sodium, Acyclovir Solutab, Acipen Supraviran Viclovir Vipral Virax Puren Virax-Puren ViraxPuren Virherpes Virmen Virolex Virupos Virzin Wellcome 248U Wellcome-248U Wellcome248U Zoliparin Zovirax Zycli |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acyclovir sodium itself is a prodrug that requires activation within infected cells. It becomes phosphorylated by viral thymidine kinase, an enzyme present in higher concentrations in herpesvirus-infected cells. [, , , ] This phosphorylation converts acyclovir into acyclovir triphosphate, its active form. Acyclovir triphosphate then competitively inhibits viral DNA polymerase, effectively halting viral DNA replication. [, , , ]

A: No, this compound exhibits specific activity against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and cytomegalovirus (CMV). [, , , ] Its selective action on viral enzymes makes it less toxic to normal human cells. [, ]

A: this compound has the molecular formula C8H11N5NaO3 and a molecular weight of 249.2 g/mol. []

A: Studies have shown this compound to be highly stable in both dextrose 5% w/v and sodium chloride 0.9% w/v injections. [] The drug remained stable with minimal decomposition after 37 days of storage at both 25°C and 5°C. []

A: this compound has limited oral bioavailability (20-30%) and a short half-life (2-3 hours) with poor plasma protein binding. []

A: Researchers are investigating various drug delivery systems to overcome the limitations of conventional this compound therapy. Some of these strategies include: * Solid lipid microparticles: This approach aims to improve bioavailability by encapsulating the drug within lipid carriers. [] * Controlled-release matrix tablets: Utilizing natural polymers like tamarind seed polysaccharides, these tablets allow for a sustained release of the drug over an extended period. [] * Elastic liposomes: These liposomes demonstrate enhanced transdermal flux and improved drug entrapment efficiency compared to conventional liposomes. [] * Multivesicular liposomes: This system provides a sustained release profile, with approximately 70% of the drug released over 96 hours. []

A: Yes, research indicates the potential for transdermal delivery of this compound. Elastic liposomes have shown promising results, achieving higher transdermal flux and deeper skin penetration compared to conventional formulations. []

A: this compound exhibits good tissue penetration, including into the cerebrospinal fluid, which is crucial for treating herpes simplex encephalitis. [, , ]

A: Yes, resistance to this compound can occur, particularly in immunocompromised patients. [, ] This resistance is often associated with mutations in the viral thymidine kinase gene, leading to reduced or altered enzyme activity. []

A: Foscarnet sodium, a direct inhibitor of viral DNA polymerase, has shown effectiveness against acyclovir-resistant strains. [] Continuous infusion of high-dose this compound has also been successful in treating some resistant cases. []

A: While generally well-tolerated, this compound can cause side effects such as nausea, vomiting, diarrhea, headache, and renal dysfunction. [] The intravenous formulation, particularly at high concentrations, has been associated with tissue necrosis at the injection site. []

A: Several factors contribute to the severity of extravasation injuries, including the concentration of the this compound solution, the volume extravasated, and the pH of the solution. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。